5-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide is a chemical compound with the molecular formula C12H16N2O2S It is known for its unique structural features, which include a cyclopropoxy group and a methylsulfonamido group attached to a picolinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Picolinamide Backbone: The synthesis begins with the preparation of the picolinamide backbone through a reaction between picolinic acid and an appropriate amine under acidic conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction using a cyclopropyl halide and a suitable base.
Attachment of the Methylsulfonamido Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonamido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Cyclopropyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various cyclopropoxy derivatives.
Scientific Research Applications
5-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-N,N-dimethyl-6-(methylamino)picolinamide: Similar structure but with a methylamino group instead of a methylsulfonamido group.
5-Cyclopropoxy-N-methyl-6-(methylthio)picolinamide: Contains a methylthio group instead of a methylsulfonamido group.
5-Cyclopropoxy-N-methyl-6-(methylsulfonamido)picolinamide: Similar structure but with a different substitution pattern on the nitrogen atom.
Uniqueness
5-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the cyclopropoxy and methylsulfonamido groups makes it a versatile compound for various applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C12H17N3O4S |
---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-(methanesulfonamido)-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H17N3O4S/c1-15(2)12(16)9-6-7-10(19-8-4-5-8)11(13-9)14-20(3,17)18/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
VTGVSGWCGHSRFP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC(=C(C=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.